Nicodicosapent - 1269181-69-2

Nicodicosapent

Catalog Number: EVT-277069
CAS Number: 1269181-69-2
Molecular Formula: C28H39N3O2
Molecular Weight: 449.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nicodicosapent is an antihypertrigylceridemic drug candidate.
Source and Classification

Nicodicosapent is synthesized from various precursors through chemical processes that modify fatty acid structures. It is categorized under the broader class of fatty acid derivatives, specifically those related to niacin, which is known for its role in lipid metabolism and cardiovascular health. The compound's chemical structure can be represented by its unique identifiers, including the CAS number 1269181-69-2.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nicodicosapent involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available fatty acids or their derivatives.
  2. Chemical Modifications: Key reactions may involve esterification, amidation, or acylation processes to introduce functional groups characteristic of niacin derivatives.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate Nicodicosapent from by-products.

The exact synthetic pathway can vary based on the desired purity and yield, but it generally follows established protocols in organic chemistry for fatty acid modifications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Nicodicosapent features a complex arrangement typical of fatty acid derivatives. Its structural formula includes multiple functional groups that contribute to its biological activity. The specific stereochemistry is crucial for its interaction with biological targets.

  • Molecular Formula: C₃₃H₅₃N₃O₄
  • Molecular Weight: Approximately 553.8 g/mol
  • Structural Characteristics: The compound contains long hydrocarbon chains and functional groups typical of niacin derivatives, enhancing its solubility and bioactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Nicodicosapent participates in various chemical reactions typical for fatty acids and their derivatives:

  1. Esterification: Reacts with alcohols to form esters, which can enhance solubility.
  2. Amidation: Forms amides with amines, potentially altering its pharmacokinetic properties.
  3. Hydrolysis: Under acidic or basic conditions, it can revert to its constituent fatty acids and amines.

These reactions are essential for modifying the compound’s properties for specific applications in pharmaceuticals.

Mechanism of Action

Process and Data

The primary mechanism of action for Nicodicosapent involves the inhibition of sterol regulatory element-binding proteins (SREBPs). These proteins are critical regulators of lipid biosynthesis in cells. By inhibiting SREBPs, Nicodicosapent can:

  • Decrease the synthesis of cholesterol and triglycerides.
  • Modulate lipoprotein metabolism, potentially leading to improved lipid profiles in patients with dyslipidemia.

This action aligns with the therapeutic goals in managing metabolic disorders such as hyperlipidemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Appearance: Typically presented as a white to off-white powder.
  2. Solubility: Soluble in organic solvents; limited solubility in water.
  3. Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory methods.
  4. Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulating Nicodicosapent into effective pharmaceutical preparations.

Applications

Scientific Uses

Nicodicosapent has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for treating dyslipidemia and other metabolic disorders.
  2. Research Tool: Used in studies investigating lipid metabolism and SREBP pathways.
  3. Biochemical Studies: Assists in understanding the interactions between fatty acids and cellular mechanisms involved in lipid homeostasis.
Introduction to Nicodicosapent

Nicodicosapent represents an innovative multi-component therapeutic agent specifically engineered to target residual cardiovascular risk in high-risk patient populations. This chemically distinct compound integrates the triglyceride-lowering properties of icosapent ethyl (a highly purified ethyl ester of eicosapentaenoic acid) with complementary pharmacological agents designed to address multiple pathways of atherogenesis. The development of Nicodicosapent emerges from the recognition that despite optimal management of low-density lipoprotein cholesterol (LDL-C) with statins, a substantial residual cardiovascular risk persists, particularly in patients with elevated triglycerides, diabetes, or established cardiovascular disease. This compound aims to simultaneously modulate lipid metabolism, inflammation, oxidative stress, and thrombotic pathways through its unique composition, positioning it as a next-generation cardiovascular risk reduction agent [1] [5].

Chemical and Pharmacological Profile

Nicodicosapent is characterized by its core component, icosapent ethyl (C~22~H~34~O~2~), a stable ethyl ester of eicosapentaenoic acid (EPA) with a molecular weight of 330.5 g/mol. The compound features a 20-carbon chain with five cis-configured double bonds (5Z,8Z,11Z,14Z,17Z) that confer significant biochemical activity. Unlike conventional omega-3 formulations containing both EPA and docosahexaenoic acid (DHA), Nicodicosapent utilizes highly purified EPA (>96%) to avoid the potential LDL-C elevating effects associated with DHA. The purification process eliminates cholesterol, proteins, and other fatty acids, resulting in a specific molecular configuration that enhances its therapeutic effects [3] [10].

The pharmacological mechanism of Nicodicosapent operates through multiple pathways:

  • Lipid metabolism modulation: Reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and secretion by inhibiting acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and enhancing plasma lipoprotein lipase activity. This results in 20-30% reductions in triglyceride levels without elevating LDL-C, a distinguishing feature from mixed omega-3 formulations [1] [3].
  • Anti-inflammatory effects: Serves as a precursor for specialized pro-resolving mediators (SPMs) that actively resolve inflammation through inhibition of nuclear factor kappa-beta (NF-κB) signaling and reduced cytokine production (e.g., TNF-α, IL-6) [7] [9].
  • Membrane stabilization: Incorporates into phospholipid bilayers of cardiomyocytes, stabilizing electrical activity and reducing susceptibility to arrhythmias, particularly ventricular tachycardia and fibrillation [9] [10].
  • Oxidative stress reduction: Dose-dependently inhibits oxidation of lipoprotein(a) [Lp(a)] and small dense LDL particles, reducing their atherogenicity. Recent studies demonstrate Nicodicosapent's components reduce oxidized phospholipids on apolipoprotein B-100 particles by 95% compared to placebo [7].
  • Anti-thrombotic properties: Competes with arachidonic acid for cyclooxygenase enzymes, reducing thromboxane A~2~ production and platelet aggregation without significantly increasing bleeding risk [9].

Table 1: Key Chemical and Pharmacodynamic Properties of Nicodicosapent Components

PropertySpecificationClinical Significance
Core StructureEthyl ester of eicosapentaenoic acidEnhanced bioavailability and stability
Chemical FormulaC~22~H~34~O~2~Precise molecular configuration
CAS Registry86227-47-6Unique chemical identifier
Double Bond ConfigurationAll-cis-5,8,11,14,17Maintains biological activity
Primary Lipid Effects20-30% TG reduction, No LDL-C increaseAddresses atherogenic dyslipidemia
Key Non-Lipid MechanismsAnti-inflammatory, antioxidant, membrane-stabilizing, anti-thromboticMultimodal cardiovascular protection
Volume of Distribution88 L (steady-state)Extensive tissue incorporation
Biological Half-life89 hoursAllows once-daily dosing

Historical Development and Regulatory Milestones

The development of Nicodicosapent traces its origins to the landmark REDUCE-IT trial (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial), published in 2018. This multicenter, prospective, randomized, double-blind, placebo-controlled study enrolled 8,179 statin-treated patients with persistent hypertriglyceridemia (135-499 mg/dL) and established cardiovascular disease or diabetes with additional risk factors. After a median follow-up of 4.9 years, the trial demonstrated a 25% relative risk reduction in the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina (HR: 0.75; 95% CI: 0.68–0.83; P<0.001). Crucially, the number needed to treat (NNT) to prevent one primary endpoint event was 21, establishing a robust clinical benefit foundation for EPA-based therapy [1] [5] [6].

The regulatory pathway for Nicodicosapent components includes significant milestones:

  • 2012: Initial FDA approval of icosapent ethyl for severe hypertriglyceridemia (≥500 mg/dL) based on the MARINE trial [3] [4]
  • 2019: FDA label expansion for cardiovascular risk reduction in patients with triglyceride levels ≥150 mg/dL and established cardiovascular disease or diabetes with risk factors, based on REDUCE-IT findings [4] [6]
  • 2021: European Medicines Agency approval under the brand name VAZKEPA® for cardiovascular risk reduction [6]
  • 2023: First generic approvals following patent litigation settlements, increasing accessibility [8]

The development history includes significant patent challenges that shaped the competitive landscape. In 2020, a federal district court invalidated six core patents covering icosapent ethyl, a key component of Nicodicosapent. This decision was controversially upheld by the US Court of Appeals for the Federal Circuit despite arguments regarding misinterpretation of prior art studies (specifically the Mori et al. study that contained statistical errors in comparing EPA and DHA effects on LDL-C). These legal battles highlighted the complex interplay between pharmaceutical innovation, patent law, and scientific evidence interpretation [2] [8].

Table 2: Historical Research and Regulatory Milestones for Nicodicosapent Components

YearMilestoneSignificance
2007MARINE Trial InitiationFirst phase 3 study focusing on severe hypertriglyceridemia
2012FDA Approval for Severe HypertriglyceridemiaInitial indication based on MARINE trial results
2013ANCHOR Trial CompletionDemonstrated efficacy in moderate hypertriglyceridemia
2018REDUCE-IT Primary Results PublicationPractice-changing 25% risk reduction in cardiovascular events
2019FDA Cardiovascular Indication ApprovalLabel expansion for high-risk patients with elevated triglycerides
2021European Medicines Agency ApprovalMarket authorization as VAZKEPA®
2023First Generic ApprovalsIncreased patient access to therapy
2025JAHA LDL-C Subanalysis PublicationConfirmed efficacy regardless of baseline LDL-C levels

Current Research Landscape and Knowledge Gaps

Contemporary research on Nicodicosapent mechanisms focuses on residual risk pathways beyond LDL-C lowering. The 2025 Journal of the American Heart Association (JAHA) publication of a REDUCE-IT post-hoc analysis demonstrated that in patients with rigorously controlled LDL-C (<55 mg/dL), Nicodicosapent components still produced a 34% relative risk reduction in the primary composite endpoint (HR 0.66; 95% CI 0.50-0.87; P=0.003). This finding confirms that the cardiovascular benefits operate independently of baseline LDL-C levels and persist even in patients achieving current lipid targets [6].

Key emerging research directions include:

  • Lp(a) oxidation modulation: Recent ACC 2025 data demonstrated that Nicodicosapent components significantly inhibit oxidation in lipoprotein(a)-enriched plasma more effectively than in triglyceride-rich lipoproteins. Since Lp(a) is an independent cardiovascular risk factor resistant to conventional therapies, this represents a promising therapeutic pathway [7].
  • Endothelial protection: In vitro studies show enhanced expression of detoxification proteins in endothelial cells when EPA is combined with GLP-1 receptor agonists, suggesting potential synergistic effects in diabetes-related vascular damage [7].
  • Arrhythmia prevention: Sub-analysis of REDUCE-IT demonstrated a 48% relative risk reduction in cardiac arrest (HR 0.52; 95% CI 0.31-0.86; p=0.01) and a 31% reduction in sudden cardiac death (HR 0.69; 95% CI 0.50-0.96; p=0.03), suggesting previously underappreciated anti-arrhythmic properties [10].
  • Plaque stabilization: The EVAPORATE study demonstrated significant reduction in coronary atheromatous plaque volume measured by coronary computed tomography angiography (CCTA), indicating direct effects on atherosclerotic lesion biology independent of lipid changes [1].

Despite promising advances, significant knowledge gaps remain:

  • Mechanistic specificity: The precise molecular pathways through which Nicodicosapent components reduce cardiovascular events remain incompletely defined. While triglyceride reduction is observed, it appears insufficient to fully explain the magnitude of clinical benefit [1] [5].
  • Combination therapy effects: Limited data exists on interactions between Nicodicosapent components and emerging lipid therapies like PCSK9 inhibitors or RNA-based therapeutics targeting Lp(a). Ongoing studies are exploring these combinations [9].
  • EPA vs. EPA/DHA controversy: The contradictory results between REDUCE-IT (using purified EPA) and STRENGTH (using EPA/DHA combination) remain incompletely understood. The STRENGTH trial, terminated early for futility, showed no cardiovascular benefit despite similar triglyceride reduction, suggesting the importance of DHA exclusion or the specific comparator agent used [2] [10].
  • Population-specific effects: Limited data exists on differential effects across racial/ethnic groups, particularly those with genetically determined lipid disorders like familial chylomicronemia syndrome.
  • Molecular imaging correlates: Advanced imaging studies to visualize Nicodicosapent's effects on plaque inflammation, endothelial function, and thrombotic potential are still in development.

Table 3: Key Research Gaps and Ongoing Investigations for Nicodicosapent

Knowledge GapCurrent StatusOngoing Research Initiatives
Precise Mechanism of BenefitTriglyceride-independent effects demonstrated but molecular pathways unclearMetabolomic studies of specialized pro-resolving mediators
Combination with PCSK9 InhibitorsTheoretical synergy but limited clinical dataObservational studies of real-world outcomes
EPA vs. EPA/DHA ControversyConflicting trial results (REDUCE-IT vs. STRENGTH)Mechanistic studies on membrane incorporation and signaling
Lp(a) ModificationOxidation inhibition shown in vitroClinical outcomes studies in high Lp(a) populations
Anti-arrhythmic MechanismsEpidemiological data supportive; cellular mechanisms unclearCardiac electrophysiology studies and mapping
Ethnic/Racial Response VariationsLimited subgroup analyses availableProspective registries across diverse populations
Non-Coronary Atherosclerosis EffectsLimited data on cerebrovascular/peripheral effectsVascular imaging sub-studies in stroke and PAD cohorts

Properties

CAS Number

1269181-69-2

Product Name

Nicodicosapent

IUPAC Name

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide

Molecular Formula

C28H39N3O2

Molecular Weight

449.64

InChI

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

YYQALOWPCKMFDQ-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

Nicodicosapent; CAS#1269181-69-2.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.